molecular formula C23H16O3 B14182406 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-73-6

4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14182406
CAS No.: 917894-73-6
M. Wt: 340.4 g/mol
InChI Key: YQRHDOZWJMQJHC-UHFFFAOYSA-N
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Description

4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphthalene ring system fused with a furan ring, and a methoxy group attached to the naphthalene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out in the presence of commercially available Pd/C as a catalyst, without the need for oxidants or hydrogen acceptors . The reaction conditions typically involve heating the reaction mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of palladium-catalyzed reactions is advantageous due to the high efficiency and selectivity of the catalyst. Additionally, the absence of oxidants and hydrogen acceptors in the reaction minimizes waste and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds with different functional groups.

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the methoxy group and the furan ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar naphthofuran structure but lacks the methoxy group.

    2-Hydroxy-1,4-naphthoquinone: This compound is a precursor in the synthesis of naphthofuran derivatives and has similar chemical reactivity.

    Benzofuran derivatives: These compounds have a similar furan ring fused with a benzene ring, but differ in the position and type of substituents.

Uniqueness

The uniqueness of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one lies in its specific combination of a methoxy group and a naphthofuran structure. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.

Properties

CAS No.

917894-73-6

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C23H16O3/c1-25-20-11-10-14-6-2-4-8-16(14)22(20)21-17-9-5-3-7-15(17)12-18-19(21)13-26-23(18)24/h2-12H,13H2,1H3

InChI Key

YQRHDOZWJMQJHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C4COC(=O)C4=CC5=CC=CC=C53

Origin of Product

United States

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